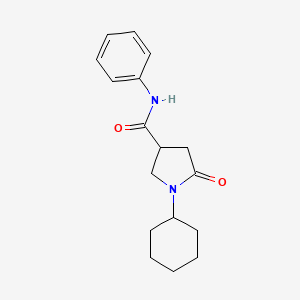

1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

CAS No.: 6058-56-6

Cat. No.: VC14542421

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6058-56-6 |

|---|---|

| Molecular Formula | C17H22N2O2 |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C17H22N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,18,21) |

| Standard InChI Key | BVUSHGJZBZMDML-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 |

Introduction

Structural Elucidation and Classification

The molecular structure of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (C₁₇H₂₂N₂O₂) features a five-membered pyrrolidone ring (5-oxo-pyrrolidine) with a ketone group at position 5. At position 1, a cyclohexyl group is attached via a single bond, while position 3 contains a carboxamide moiety linked to a phenyl ring. The cyclohexyl group introduces steric bulk and lipophilicity, whereas the phenylcarboxamide contributes to π-π stacking potential and hydrogen-bonding capabilities .

The compound belongs to the anilide class, characterized by an amide bond (-CONH-) adjacent to an aromatic ring. This classification places it within a broader family of bioactive molecules, including enzyme inhibitors and receptor modulators. The stereochemistry at position 3 (assuming an S configuration) may influence its biological activity, though experimental confirmation is required .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide likely involves multi-step reactions, as inferred from analogous compounds :

-

Pyrrolidone Formation: Cyclization of γ-aminobutyric acid derivatives or condensation reactions involving diketones and amines.

-

Cyclohexyl Substitution: Alkylation at position 1 using cyclohexyl halides (e.g., cyclohexyl chloride) under basic conditions.

-

Carboxamide Formation: Reaction of the pyrrolidine-3-carboxylic acid with aniline via activation using thionyl chloride (SOCl₂) or carbodiimide reagents.

A proposed synthetic route is summarized below:

Optimization Strategies

Industrial-scale production may employ microwave-assisted synthesis to reduce reaction times or catalytic systems (e.g., palladium catalysts) for regioselective alkylation . Purification typically involves recrystallization from ethanol or column chromatography, with final purity exceeding 95% as verified by HPLC .

Physicochemical Characteristics

Key properties of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide include:

The compound’s moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug candidates. The melting point indicates a crystalline solid stable at room temperature.

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Activity

While direct studies are lacking, related pyrrolidine derivatives exhibit broad-spectrum antimicrobial activity. For example, halogenated analogs show IC₅₀ values of 18–25 μM against Mycobacterium tuberculosis H37Rv . The phenylcarboxamide moiety may intercalate into DNA or inhibit topoisomerases, though further validation is needed.

Applications in Research and Industry

Medicinal Chemistry

The compound’s scaffold is a promising candidate for:

-

Antitubercular Agents: Targeting InhA or KasA enzymes involved in mycolic acid synthesis .

-

Central Nervous System (CNS) Drugs: The pyrrolidone core resembles piracetam, a nootropic agent, suggesting potential neuromodulatory effects.

Material Science

The rigid cyclohexyl-pyrrolidone structure could serve as a building block for high-performance polymers with enhanced thermal stability.

Comparative Analysis with Structural Analogs

The table below contrasts 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide with similar compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume